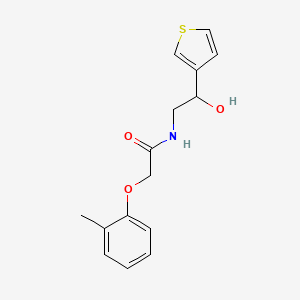
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The structural characteristics of this compound, particularly the presence of a thiophene ring and an o-tolyloxy group, suggest possible interactions with various biological targets.
Antimicrobial Properties
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, research has shown that similar compounds with thiophene moieties can disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves the interaction of the thiophene ring with bacterial enzymes, which may inhibit critical metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound may serve as a candidate for treating inflammatory diseases by modulating immune responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the hydroxy group enhances hydrogen bonding capabilities, potentially increasing the compound's affinity for biological targets. Additionally, the o-tolyloxy group may influence lipophilicity and bioavailability, which are essential factors in drug design.
| Property | Details |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.37 g/mol |
| Potential Activities | Antimicrobial, Anti-inflammatory |
| Mechanism of Action | Cell membrane disruption, Cytokine modulation |
Study 1: Antimicrobial Activity Assessment
In a controlled laboratory setting, derivatives of this compound were tested against various bacterial strains. Results indicated that these compounds exhibited moderate to high inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Study 2: Anti-inflammatory Mechanisms
Another study focused on evaluating the anti-inflammatory properties through in vitro assays using macrophage cell lines. The results showed that treatment with this compound led to a significant reduction in NO production in response to lipopolysaccharide (LPS) stimulation, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-2-3-5-14(11)19-9-15(18)16-8-13(17)12-6-7-20-10-12/h2-7,10,13,17H,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVIJPZOJFSVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













